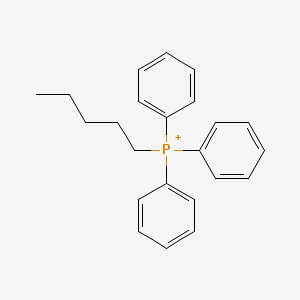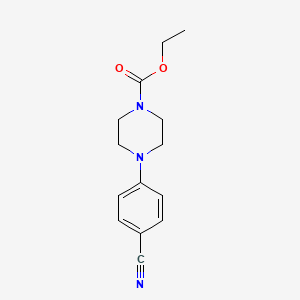
Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, a cyanophenyl group, and a piperazine ring. Piperazine derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 4-cyanophenyl piperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the ethyl ester group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior. The compound’s ability to bind to these receptors can modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
4-(4-Chlorophenyl)-1-piperazine carboxylate: Similar structure but with a chlorine atom instead of a cyano group.
4-(4-Methoxyphenyl)-1-piperazine carboxylate: Contains a methoxy group instead of a cyano group.
4-(4-Nitrophenyl)-1-piperazine carboxylate: Features a nitro group in place of the cyano group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)17-9-7-16(8-10-17)13-5-3-12(11-15)4-6-13/h3-6H,2,7-10H2,1H3 |
InChI Key |
HCLCSAWFYADZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


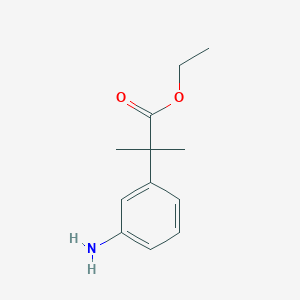
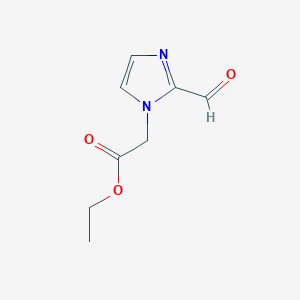
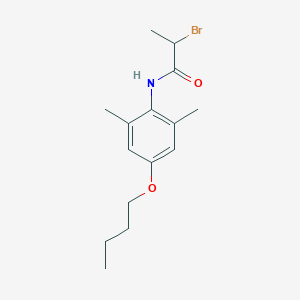
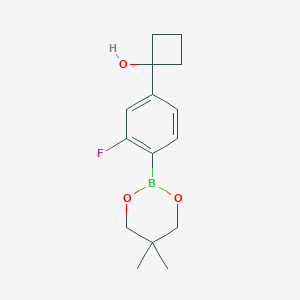
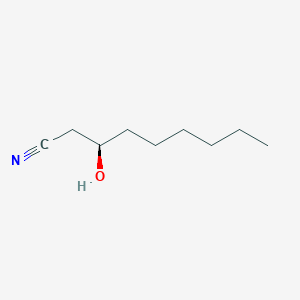
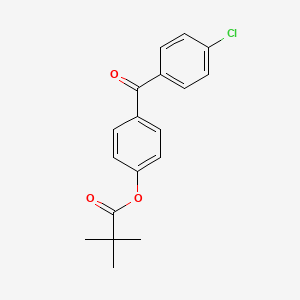
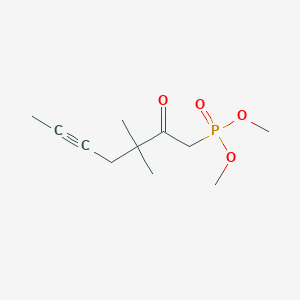
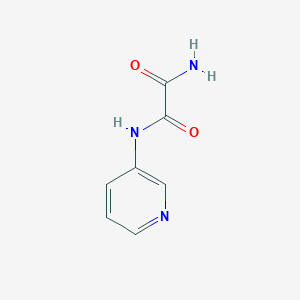
![[Chloro(dimethylamino)methylidene]-dimethylazanium](/img/structure/B8595353.png)
![9-bromomethyl-3-methylbenzo[f]quinazolin-1(2H)-one](/img/structure/B8595360.png)

![3-Methylpyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B8595380.png)

